molecular formula C10H8F2O B2635495 2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one CAS No. 169558-34-3

2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one

Katalognummer: B2635495
CAS-Nummer: 169558-34-3
Molekulargewicht: 182.17
InChI-Schlüssel: KBYBCCGRBLSHHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a core structure known for its anti-inflammatory, anti-tumor, and neuroprotective activities . This compound’s α,β-unsaturated ketone moiety serves as a key pharmacophore, enabling covalent interactions with biological targets such as enzymes or receptors . Applications span drug development (e.g., NLRP3 inflammasome inhibition ) and organic synthesis (e.g., intermediates for heterocycles ).

Eigenschaften

IUPAC Name

2,2-difluoro-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-10(12)6-5-7-3-1-2-4-8(7)9(10)13/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYBCCGRBLSHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C21)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169558-34-3
Record name 2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalene precursor. For example, starting with 3,4-dihydronaphthalene-1(2H)-one, fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
2,2-Difluoro-DHN 2,2-diF C₁₀H₈F₂O 182.16 Enhanced lipophilicity; α,β-unsaturated ketone pharmacophore
6,7-Difluoro-DHN (CAS 939043-53-5) 6,7-diF C₁₀H₈F₂O 182.16 Fluorine at 6,7 positions; used in agrochemicals/pharmaceuticals
2-(4-Methoxybenzylidene)-4,4-dimethyl-DHN 4-MeO-benzylidene; 4,4-diMe C₂₀H₂₀O₂ 292.37 Non-coplanar structure; Claisen-Schmidt synthesis
2-Bromo-DHN (CAS 13672-07-6) 2-Br C₁₀H₉BrO 225.08 Bromine substitution; higher molecular weight; Xn hazard
α-Tetralone (CAS 529-34-0) Parent DHN (no substituents) C₁₀H₁₀O 146.19 Baseline for comparison; lower lipophilicity
Quinazoline-2-thiol derivatives Condensed with pyrimidine-thiol groups Varies Varies Improved water solubility; anti-inflammatory potential
Key Observations:
  • Fluorine Position : 2,2-Difluoro-DHN’s fluorination at the 2-position creates a stronger electron-withdrawing effect compared to 6,7-difluoro-DHN, altering dipole moments and binding interactions .
  • Substituent Effects: Methoxybenzylidene and methyl groups in 2-(4-MeO-benzylidene)-4,4-dimethyl-DHN induce steric hindrance, leading to non-coplanar conformations that enhance bioactive interactions .
  • Halogen Comparison : Bromine in 2-Bromo-DHN increases molecular weight and introduces distinct reactivity (e.g., nucleophilic substitution) compared to fluorine’s electronegativity-driven effects .
Key Findings:
  • Anti-Inflammatory Action : 2,2-Difluoro-DHN and quinazoline derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NLRP3 inhibition or radical scavenging .
  • Neuroprotection: Methoxy and fluorobenzylidene substituents in DHN derivatives enhance microglia polarization toward anti-inflammatory phenotypes .
  • Solubility vs. Lipophilicity : Quinazoline derivatives exhibit improved water solubility due to heterocyclic cores, whereas fluorinated DHN analogs prioritize lipophilicity for membrane penetration .

Conformational and Crystallographic Insights

  • Non-Coplanar Structures: Derivatives like 2-(4-MeO-benzylidene)-DHN exhibit twisted conformations (dihedral angles ~85°), increasing surface area for protein interactions .
  • Chiral Centers : Pyrimidine-substituted DHN derivatives (e.g., ) form enantiomers (R/S configurations), influencing stereoselective binding .
  • Hydrogen Bonding : Fluorine atoms in 2,2-Difluoro-DHN participate in H-bonding with active site residues, enhancing target affinity .

Biologische Aktivität

2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthalene family and features two fluorine atoms at the 2-position and a ketone functional group at the 1-position. The introduction of fluorine atoms can significantly alter the chemical properties and biological interactions of organic molecules, enhancing their stability and bioavailability.

The molecular formula of 2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one is C10H8F2OC_{10}H_8F_2O with a molecular weight of 192.17 g/mol. Its structure is characterized by a bicyclic system that contributes to its unique reactivity and interaction with biological targets.

The biological activity of 2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of fluorine enhances the compound's metabolic stability and may influence its binding affinity to biological targets. Preliminary studies suggest that it may exert anti-inflammatory and anti-tumor effects through modulation of key signaling pathways such as NF-κB .

Anti-inflammatory Activity

Research indicates that derivatives of 3,4-dihydronaphthalene-1(2H)-one exhibit significant anti-inflammatory properties. The introduction of fluorine in 2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one may enhance these effects by improving solubility and receptor binding .

Anti-tumor Activity

Studies have shown that compounds similar to 2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one can inhibit tumor cell proliferation. The compound's mechanism may involve the inhibition of NF-κB transcription factors, which play a crucial role in cancer cell survival and proliferation .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
3,4-Dihydronaphthalene-1(2H)-one Lacks fluorine; less stableModerate anti-inflammatory
2-Fluoro-3,4-dihydronaphthalene-1(2H)-one One fluorine atom; improved stabilityEnhanced anti-inflammatory
2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one Two fluorine atoms; high stabilityStrong anti-inflammatory and anti-tumor effects

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that 3,4-dihydronaphthalene derivatives inhibited the production of pro-inflammatory cytokines in vitro. The addition of fluorine atoms resulted in enhanced efficacy compared to non-fluorinated analogs .
  • Anti-tumor Activity : A recent investigation into the effects of naphthalene derivatives on cancer cell lines revealed that compounds with fluorination exhibited significant cytotoxicity against various tumor types. Specifically, 2,2-Difluoro-3,4-dihydronaphthalene-1(2H)-one showed promise as a lead compound for further development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.